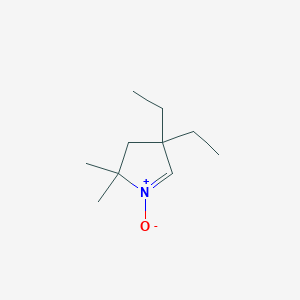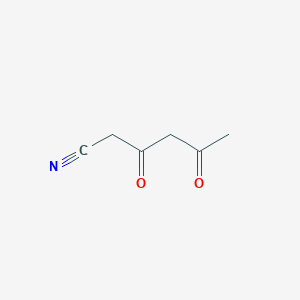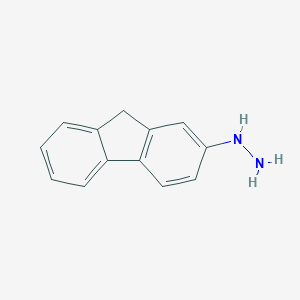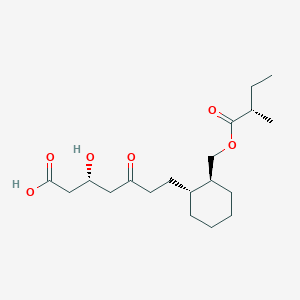
3,3-Diethyl-5,5-dimethylpyrroline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-5,5-dimethylpyrroline 1-oxide (DEPMPO) is a free radical spin trap that has been widely used in scientific research for its ability to capture and stabilize short-lived radicals. DEPMPO has been synthesized through various methods and has been used in a range of applications, including in vitro and in vivo studies.
科学研究应用
3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has been used in a wide range of scientific research applications, including in vitro and in vivo studies. In vitro studies have used 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide to investigate the mechanisms of oxidative stress, inflammation, and apoptosis. In vivo studies have used 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide to investigate the effects of free radicals on various organs and systems, including the brain, heart, liver, and lungs. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has also been used to study the effects of antioxidants and other compounds on free radical production and oxidative stress.
作用机制
3,3-Diethyl-5,5-dimethylpyrroline 1-oxide works by trapping free radicals and stabilizing them through the formation of a stable adduct. The adduct can then be analyzed using various spectroscopic techniques, providing information on the properties of the free radical. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can trap a range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects
3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can protect cells from oxidative stress and prevent apoptosis. In vivo studies have shown that 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can protect organs from free radical damage and improve overall organ function. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has also been shown to have anti-inflammatory effects and can modulate the immune response.
实验室实验的优点和局限性
3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has several advantages for lab experiments, including its ability to trap a range of free radicals and its stability in biological systems. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide is also relatively easy to synthesize and purify. However, 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has some limitations, including its potential to interfere with other biological processes and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide. One area of research is the development of new spin traps that can trap specific types of free radicals. Another area of research is the use of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide in combination with other compounds to enhance its antioxidant and anti-inflammatory effects. Additionally, future research could focus on the use of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide in clinical settings, such as in the treatment of neurodegenerative diseases or cardiovascular disease.
Conclusion
In conclusion, 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide is a free radical spin trap that has been widely used in scientific research for its ability to capture and stabilize short-lived radicals. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has been synthesized through various methods and has been used in a range of applications, including in vitro and in vivo studies. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide works by trapping free radicals and stabilizing them through the formation of a stable adduct. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has several advantages for lab experiments, including its ability to trap a range of free radicals and its stability in biological systems. However, 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has some limitations, including its potential to interfere with other biological processes and its potential toxicity at high concentrations. Future research on 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide could focus on the development of new spin traps, the use of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide in combination with other compounds, and the use of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide in clinical settings.
合成方法
3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can be synthesized through a variety of methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with ethylmagnesium bromide followed by acetylation with acetic anhydride. Another method involves the reaction of TEMPO with diethyl malonate followed by oxidation with hydrogen peroxide. The purity of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can be determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
CAS 编号 |
111904-11-1 |
|---|---|
产品名称 |
3,3-Diethyl-5,5-dimethylpyrroline 1-oxide |
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC 名称 |
4,4-diethyl-2,2-dimethyl-1-oxido-3H-pyrrol-1-ium |
InChI |
InChI=1S/C10H19NO/c1-5-10(6-2)7-9(3,4)11(12)8-10/h8H,5-7H2,1-4H3 |
InChI 键 |
RMOZKPNIGDMZBV-UHFFFAOYSA-N |
SMILES |
CCC1(CC([N+](=C1)[O-])(C)C)CC |
规范 SMILES |
CCC1(CC([N+](=C1)[O-])(C)C)CC |
其他 CAS 编号 |
111904-11-1 |
同义词 |
3,3-diethyl-5,5-dimethylpyrroline 1-oxide DEDMPO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)



![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)


